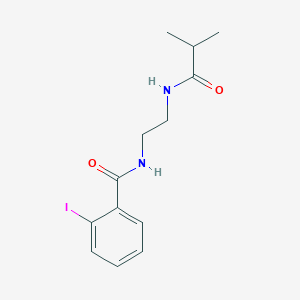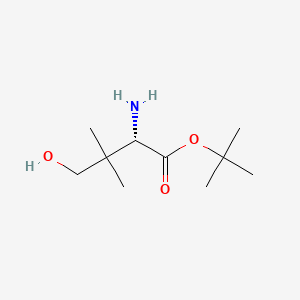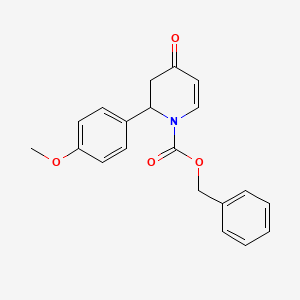
3-Ethynyl-3-hydroxythietane 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-3-hydroxythietane 1-oxide is a sulfur-containing heterocyclic compound with the molecular formula C5H6O2S It is characterized by the presence of an ethynyl group and a hydroxy group attached to a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3-hydroxythietane 1-oxide typically involves the oxidation of 3-hydroxythietane. One common method is the oxidation of 3-hydroxythietane using hydrogen peroxide in acetone or acetic acid solution at 0°C . This reaction yields 3-hydroxythietane-1-oxide, which can then be further modified to introduce the ethynyl group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-3-hydroxythietane 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Substitution: The hydroxy and ethynyl groups can participate in substitution reactions.
Cycloaddition: The compound can undergo cycloaddition reactions due to the presence of the ethynyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetone or acetic acid solution at low temperatures.
Substitution: Reagents such as thionyl chloride (SOCl2) in benzene can be used for substitution reactions.
Cycloaddition: Various cycloaddition reactions can be performed using suitable dienes and dipoles.
Major Products Formed
Oxidation: 3-Hydroxythietane-1-oxide.
Substitution: Bis-2,3-dichloropropyl disulfide.
Cycloaddition: Carboannulated thietane derivatives.
Scientific Research Applications
3-Ethynyl-3-hydroxythietane 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in studying biological processes involving sulfur-containing heterocycles.
Industry: Used in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethynyl-3-hydroxythietane 1-oxide involves its reactivity with various reagents. The ethynyl group can participate in cycloaddition reactions, while the hydroxy group can undergo oxidation and substitution reactions. These reactions allow the compound to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxythietane: A precursor to 3-Ethynyl-3-hydroxythietane 1-oxide.
3-Cyanothiete 1,1-dioxide: Another sulfur-containing heterocycle with similar reactivity.
Uniqueness
This compound is unique due to the presence of both an ethynyl group and a hydroxy group on the thietane ring. This combination of functional groups provides distinct reactivity and potential for various applications in chemical synthesis and research .
Properties
Molecular Formula |
C5H6O2S |
|---|---|
Molecular Weight |
130.17 g/mol |
IUPAC Name |
3-ethynyl-1-oxothietan-3-ol |
InChI |
InChI=1S/C5H6O2S/c1-2-5(6)3-8(7)4-5/h1,6H,3-4H2 |
InChI Key |
RPGQXQHKBKSMOR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CS(=O)C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B14899249.png)
![(1S,9S)-9-Amino-6,10-dioxo-octahydro-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid methyl ester](/img/structure/B14899260.png)










![(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine](/img/structure/B14899344.png)
